1-ethyl-4-iodo-5-nitro-1H-pyrazole
Overview
Description
1-Ethyl-4-iodo-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an ethyl group at position 1, an iodine atom at position 4, and a nitro group at position 5. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of 1-ethyl-4-iodo-5-nitro-1H-pyrazole typically involves the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of ethylhydrazine with a suitable β-ketoester or β-diketone to form the pyrazole ring.
Nitration: The pyrazole intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at position 5.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-iodo-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of substituted pyrazoles.
Reduction Reactions: The nitro group at position 5 can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The ethyl group at position 1 can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (sodium hydride, potassium carbonate).
Reduction: Reducing agents (iron powder, catalytic hydrogenation), solvents (ethanol, methanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major products formed from these reactions include substituted pyrazoles, amino-pyrazoles, and carboxylated pyrazoles.
Scientific Research Applications
1-Ethyl-4-iodo-5-nitro-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals with potential antimicrobial, anti-inflammatory, and anticancer activities.
Agrochemistry: It is used in the synthesis of agrochemicals such as herbicides, fungicides, and insecticides.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry:
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-5-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate or oxidize biological macromolecules, leading to cytotoxic effects. The iodine atom can participate in halogen bonding interactions, enhancing the binding affinity to target proteins .
Comparison with Similar Compounds
1-Ethyl-4-iodo-5-nitro-1H-pyrazole can be compared with other similar compounds such as:
1-Ethyl-4-chloro-5-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
1-Ethyl-4-bromo-5-nitro-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which may affect its chemical properties and applications.
1-Ethyl-4-iodo-3-nitro-1H-pyrazole: Similar structure but with the nitro group at position 3 instead of 5, which may influence its reactivity and biological effects.
The uniqueness of this compound lies in the specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-ethyl-4-iodo-5-nitropyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBRZMMBQDVXTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.